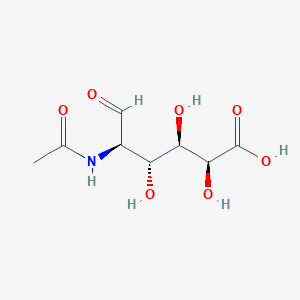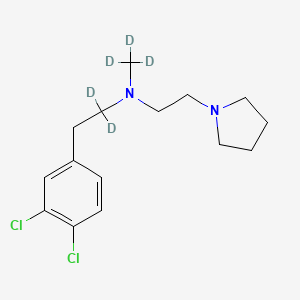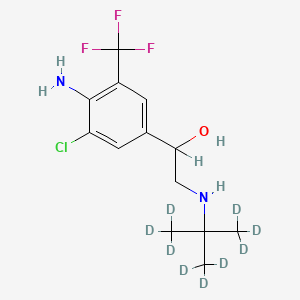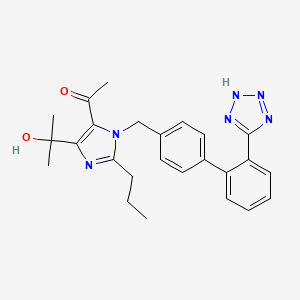
Pac-1
Vue d'ensemble
Description
PAC-1, also known as VO-100 and procaspase activating compound-1, is a synthesized chemical compound that selectively induces apoptosis, or cell suicide, in cancerous cells . It is cytotoxic to a variety of cancer cells, such as lymphoma, leukemia, breast carcinoma, and glioblastoma .
Synthesis Analysis
This compound and its derivatives have been synthesized and evaluated for their antitumor activity . Among the derivatives, SM-1 stood out for its promising activity and good pharmacokinetics properties .Molecular Structure Analysis
The molecular formula of this compound is C23H28N4O2 . Its molecular weight is 392.49 .Chemical Reactions Analysis
This compound has been studied for its pharmacokinetics and its ability to maintain steady state plasma concentration . It has shown to induce apoptosis in lymphoma cell lines in a time- and dose-dependent manner .Physical And Chemical Properties Analysis
This compound has a molecular weight of 392.5 and is soluble in DMSO at 48 mg/mL . It is stored at -20°C for 3 years as a powder and at -80°C for 6 months in solvent .Applications De Recherche Scientifique
Catalytic Activation in Cancer Therapy : Pac-1 is known for its role in catalytic activation induced by substrate binding, particularly in cancer therapy. It's an inducible, nuclear-specific, dual-specificity mitogen-activated protein (MAP) kinase phosphatase. This property is used in signaling apoptosis and growth suppression in cancer cells (Zhang et al., 2005).
Apoptosis in Cancer Cells : this compound induces apoptosis in cancer cells by chelating labile inhibitory zinc from procaspase-3. It has been assessed in various cell culture experiments and in vivo models, showing promise for cancer treatment (Roth et al., 2015).
Glioblastoma Therapy : In glioblastoma, a type of brain cancer, this compound has shown preclinical promise. It can reach intracranial tumors in effective concentrations and shows significant survival benefits in animal models (Joshi et al., 2015).
Development of Derivatives for Improved Pharmacokinetics : Derivatives of this compound with enhanced metabolic stability and improved pharmacokinetics have been developed. These derivatives maintain comparable anticancer activity with better tolerability in animal models (Hsu et al., 2012).
ER Stress and Mitochondrial Permeabilization : this compound contributes to ER stress and mitochondrial permeabilization in cancer cells. This is linked to ERO1α-dependent endoplasmic reticulum-mitochondrial calcium flux, which is a critical event in this compound-mediated cell death (Seervi et al., 2013).
Structure-Activity Relationship in Anticancer Strategy : The structure-activity relationship of this compound is crucial in anticancer strategies. Systematic alteration of key functional groups in this compound derivatives has shown a strong correlation with their ability to induce death in cancer cells in culture (Peterson et al., 2009).
Anticancer Activities of Derivatives : Over 1000 this compound derivatives have been synthesized, varying in potency and pharmacokinetics, to enhance its anticancer activities. This includes a comprehensive examination of these derivatives and their effects on cancer cells (Roth & Hergenrother, 2016).
Nuclear Protein Tyrosine Phosphatase in Growth Regulation : this compound, as a nuclear protein tyrosine phosphatase, plays a role in signal transduction and growth regulation in cells, which is crucial in understanding its mechanism in cancer therapy (Rohan et al., 1993).
Leukemia Studies : this compound has been studied in the context of large granular lymphocyte leukemia, showing its role in MAP kinase activity inhibition, which is significant in leukemia research (Kothapalli et al., 2003).
Mécanisme D'action
PAC-1 directly activates procaspase-3, a protein found in most cells, and induces apoptosis in cancer cells . It does this by chelating zinc, thus relieving the zinc-mediated inhibition of procaspase-3 . This allows procaspase-3 to be an active enzyme, and it can then cleave another molecule of procaspase-3 to active caspase-3 .
Safety and Hazards
Orientations Futures
PAC-1 has shown promise in phase I clinical trials, with only minor side effects in patients with end-stage cancers . It stalled the growth of tumors in patients with neuroendocrine cancers and reduced tumor size in two of those patients . More results are expected soon from a phase I clinical trial of this compound in patients with glioblastoma multiforme, an aggressive form of brain cancer .
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRVGJCPCNMKT-LFVJCYFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897425 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315183-21-2 | |
| Record name | PAC-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAC-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAC-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAC-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)


